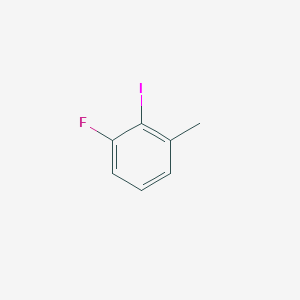

3-Fluoro-2-iodotoluene

説明

Significance of Aryl Fluorides and Aryl Iodides in Modern Synthetic Methodologies

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. numberanalytics.com Aryl fluorides are of considerable interest in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govdp.tech The presence of a fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the electronic characteristics of a molecule. iodobenzene.ltdnumberanalytics.com However, the formation of the carbon-fluorine bond can be challenging, necessitating specialized synthetic methods. nih.gov

On the other hand, aryl iodides are highly valued for their reactivity in a multitude of coupling reactions. ontosight.ainih.govfiveable.me The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions and a key participant in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. ontosight.ainih.govfiveable.me These reactions are pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks. ontosight.ai

Strategic Research Context and Importance of 3-Fluoro-2-iodotoluene

The compound this compound, which features both a fluorine and an iodine atom on the toluene (B28343) scaffold, embodies a strategic combination of these two important halogen functionalities. This unique arrangement allows for a diverse range of chemical transformations. The iodine atom can serve as a reactive handle for introducing various substituents through coupling reactions, while the fluorine atom can confer desirable properties to the final product. iodobenzene.ltd This dual functionality makes this compound a valuable intermediate in medicinal chemistry and materials science. iodobenzene.ltd

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHRYDHCFKJKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397106 | |

| Record name | 3-FLUORO-2-IODOTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883502-14-5 | |

| Record name | 3-FLUORO-2-IODOTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 3 Fluoro 2 Iodotoluene

Several synthetic routes to 3-Fluoro-2-iodotoluene have been developed, often starting from readily available precursors.

One common approach involves a multi-step sequence starting from o-toluidine (B26562) (2-methylaniline). iodobenzene.ltdwikipedia.org The synthesis can proceed through the following key steps:

Diazotization: The amino group of o-toluidine is converted into a diazonium salt using sodium nitrite (B80452) in the presence of an acid at low temperatures. iodobenzene.ltd

Fluorination: The diazonium salt is then subjected to a Schiemann reaction or a related fluorination procedure to introduce the fluorine atom, yielding o-fluorotoluene. iodobenzene.ltd

Iodination: Finally, an iodine atom is introduced onto the aromatic ring of o-fluorotoluene. This can be achieved through direct iodination using iodine and a suitable catalyst. iodobenzene.ltd

An alternative strategy begins with 2-methyl-3-nitroaniline. iodobenzene.ltd The nitro group is first reduced to an amino group. This is followed by diazotization and fluorination to produce 3-fluoro-2-methylaniline. The final step involves another diazotization followed by treatment with potassium iodide to replace the diazo group with an iodine atom, affording the target molecule. iodobenzene.ltd

Applications of 3 Fluoro 2 Iodotoluene As a Chemical Building Block

Role in the Construction of Complex Organic Molecules

The utility of 3-Fluoro-2-iodotoluene as a foundational element in the synthesis of intricate organic structures is primarily due to the reactivity of its carbon-iodine (C-I) bond. This bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Key among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orgnih.govnih.govlibretexts.org The iodine atom serves as an excellent leaving group in the oxidative addition step of the catalytic cycle, enabling the coupling of the 3-fluoro-2-methylphenyl moiety with a diverse range of partners.

For instance, in Suzuki-Miyaura couplings, this compound can react with boronic acids or esters to form biaryl structures. nih.gov The Sonogashira coupling, on the other hand, allows for the introduction of alkyne groups by reacting with terminal alkynes, leading to the formation of substituted phenylacetylenes. wikipedia.orglibretexts.orglightpublishing.cnnih.govsioc-journal.cn Furthermore, the Buchwald-Hartwig amination enables the formation of arylamines by coupling with primary or secondary amines. wikipedia.orgdtu.dkacs.org

These reactions are fundamental in synthetic organic chemistry for building molecular complexity. The fluorine and methyl groups on the this compound scaffold can influence the electronic properties and steric environment of the resulting molecules, which can be crucial for their intended function.

A practical example that illustrates the utility of similarly structured iodo-fluoro aromatic compounds is the synthesis of fluorotolane liquid crystals. In one study, a fluorinated biphenyl (B1667301) alkyne was synthesized via a Sonogashira reaction between a substituted benzene (B151609) acetylene (B1199291) and a fluoro-iodo-biphenyl derivative, which itself was formed through a Suzuki coupling. lightpublishing.cn This highlights how the dual reactivity of such building blocks can be harnessed to construct complex, functional molecules.

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Iodides Like this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, esters) | C-C (Aryl-Aryl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl derivatives |

| Sonogashira Coupling | Terminal alkynes | C-C (Aryl-Alkynyl) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Arylalkynes |

| Buchwald-Hartwig Amination | Primary or secondary amines | C-N (Aryl-Amine) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Arylamines |

Utility in the Synthesis of Pharmaceutical Precursors and Active Compounds

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as an important precursor for introducing the 3-fluoro-2-methylphenyl moiety into potential therapeutic agents.

The palladium-catalyzed cross-coupling reactions mentioned previously are extensively used in the pharmaceutical industry to synthesize active pharmaceutical ingredients (APIs). dtu.dknih.goved.ac.ukscispace.com For example, the synthesis of many kinase inhibitors, a major class of cancer therapeutics, relies on the coupling of heterocyclic cores with various substituted aryl halides. nih.goved.ac.uknih.gov The this compound building block is well-suited for such syntheses, allowing for the creation of novel kinase inhibitors.

Similarly, in the development of antiviral drugs, the synthesis of nucleoside analogues and other heterocyclic compounds often involves the formation of carbon-carbon or carbon-nitrogen bonds with an aromatic component. nih.govnih.govnih.gov The reactivity of the C-I bond in this compound makes it a valuable synthon for producing these complex heterocyclic systems.

Table 2: Application of this compound in the Synthesis of Bioactive Scaffolds

| Target Scaffold Class | Synthetic Method | Relevance of this compound | Potential Therapeutic Area |

| Kinase Inhibitors | Suzuki or Buchwald-Hartwig coupling | Provides the 3-fluoro-2-methylphenyl fragment for coupling to a heterocyclic core. | Oncology |

| Antiviral Nucleoside Analogues | Glycosylation followed by cross-coupling | Can be used to introduce a fluorinated aryl group to the nucleoside base. | Infectious Diseases |

| Diaryl-λ³-iodonium Salts | Oxidation of iodoarene | Serves as the direct precursor to the corresponding iodonium (B1229267) salt. | Oncology |

Contributions to Agrochemical Development

In the agrochemical sector, the introduction of fluorine into pesticides can lead to enhanced biological activity, greater stability, and improved selectivity. Organofluorine compounds are prevalent in modern herbicides, fungicides, and insecticides. The structural motifs present in this compound make it a potentially valuable intermediate for the synthesis of new agrochemicals.

Many agrochemicals are based on heterocyclic structures, and as established, this compound is an excellent precursor for a variety of heterocyclic compounds via cross-coupling reactions. By leveraging these synthetic transformations, novel fluorinated agrochemicals can be developed. For example, the synthesis of fluorinated fungicides or herbicides could involve a key step where the 3-fluoro-2-methylphenyl group is coupled to a suitable heterocyclic system known to exhibit pesticidal activity.

The development of new agrochemicals is driven by the need to overcome resistance to existing treatments and to find more environmentally benign solutions. The use of building blocks like this compound allows for the systematic modification of molecular structures to optimize for efficacy and safety.

Emerging Applications in Specialty Chemicals and Materials Science

The unique electronic properties conferred by the fluorine atom make this compound an attractive building block for advanced materials, particularly in the fields of liquid crystals and organic light-emitting diodes (OLEDs). uq.edu.autcichemicals.comuniss.itresearchgate.net

In the design of liquid crystals, the polarity and steric profile of the constituent molecules are critical for achieving the desired mesophase behavior and electro-optical properties. Fluorinated liquid crystals are known for their advantageous properties, such as high optical anisotropy and wide nematic phase ranges. lightpublishing.cnresearchgate.netbeilstein-journals.orgbiointerfaceresearch.combeilstein-journals.org Research has demonstrated the synthesis of fluorotolane liquid crystals through Sonogashira and Suzuki coupling reactions of iodo-fluoro-aromatic precursors. lightpublishing.cn These reactions enable the construction of the rigid, rod-like molecules characteristic of liquid crystals. This compound is an ideal candidate for such syntheses, allowing for the creation of novel liquid crystalline materials.

For OLEDs, the efficiency and color of the emitted light are determined by the molecular structure of the organic materials used in the emissive and charge-transport layers. uq.edu.autcichemicals.comuniss.it Triarylamine derivatives and other conjugated systems are commonly used, and their synthesis often involves palladium-catalyzed C-N or C-C bond formation with aryl halides. researchgate.net The use of this compound as a building block can lead to the development of new host materials or dopants with tailored electronic properties, potentially improving the performance and stability of OLED devices.

Table 3: Research Findings on Fluorotolane Liquid Crystals from a Related Precursor

| Compound Synthesized | Synthetic Reaction | Key Properties Observed | Reference |

| Fluorinated biphenyl alkyne monomer liquid crystals | Suzuki coupling followed by Sonogashira reaction | Higher optical anisotropy (Δn), wider range of nematic phase | lightpublishing.cn |

Investigation of Structural Modifications and Their Influence on Reactivity and Selectivity

The reactivity and selectivity of halogenated toluenes are significantly influenced by the nature and position of the halogen substituents on the aromatic ring and the side chain. Research into derivatives and analogues of this compound provides critical insights into how these structural modifications dictate chemical behavior, particularly in synthetically important reactions such as cross-coupling and nucleophilic substitution.

Studies on Benzylic Halide Derivatives (e.g., 3-Fluoro-2-iodobenzyl bromide)

3-Fluoro-2-iodobenzyl bromide is a key derivative of this compound, synthesized primarily through the bromination of the methyl group at the benzylic position. This transformation is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The presence of the fluorine and iodine atoms on the aromatic ring imparts unique reactivity to the benzyl (B1604629) bromide moiety.

The electron-withdrawing nature of both the fluorine and iodine substituents enhances the electrophilicity of the benzylic carbon. This makes 3-fluoro-2-iodobenzyl bromide a reactive substrate for nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles including amines, thiols, and alkoxides.

Furthermore, the iodine atom at the 2-position and the bromine atom at the benzylic position provide two distinct reactive sites for metal-catalyzed cross-coupling reactions. The iodine substituent is particularly well-suited for participating in Suzuki-Miyaura and Ullmann couplings to form new carbon-carbon bonds. However, the steric hindrance from the adjacent bulky iodine atom can potentially reduce the reaction rates compared to non-iodinated analogues. The stability of 3-fluoro-2-iodobenzyl bromide is a practical consideration, as it is sensitive to hydrolysis and should be stored under inert and low-temperature conditions to maintain its activity.

Reactivity Profile of 3-Fluoro-2-iodobenzyl bromide

| Reaction Type | Description | Key Factors |

|---|---|---|

| Nucleophilic Substitution | The bromine atom is displaced by nucleophiles (amines, thiols, alkoxides). | Enhanced electrophilicity at the benzylic carbon due to electron-withdrawing F and I atoms. |

| Suzuki-Miyaura Coupling | The iodine atom participates in palladium-catalyzed cross-coupling with boronic acids. | The C-I bond is a reactive site for oxidative addition to the palladium catalyst. |

| Ullmann Coupling | The iodine atom can be used in copper-catalyzed C-C bond formation. | Similar to Suzuki coupling, relies on the reactivity of the aryl iodide. |

| Oxidation | The benzyl bromide can be oxidized to the corresponding aldehyde or carboxylic acid. | Standard oxidation conditions can be applied. |

| Reduction | The benzyl bromide can be reduced to this compound. | Standard reduction methods can be employed. |

Comparative Analysis of Isomeric Fluoro-Iodotoluenes (e.g., 4-Fluoro-2-iodotoluene (B81044), 3-Fluoro-4-iodotoluene)

The isomeric positioning of fluorine and iodine atoms on the toluene (B28343) ring significantly affects the electronic and steric environment of the molecule, leading to differences in reactivity. A comparative analysis of isomers like 4-fluoro-2-iodotoluene and 3-fluoro-4-iodotoluene (B1333266) reveals these subtle yet crucial differences.

In 4-fluoro-2-iodotoluene, the fluorine atom is para to the methyl group, and the iodine is ortho. In 3-fluoro-4-iodotoluene, the fluorine is meta to the methyl group, and the iodine is para. These positional differences influence the electron density distribution within the aromatic ring and the accessibility of the reactive sites (the C-I bond for cross-coupling and the methyl group for benzylic functionalization).

For instance, in cross-coupling reactions, the electronic effect of the fluorine atom can influence the rate of oxidative addition at the C-I bond. The steric hindrance around the iodine atom also plays a critical role. In benzylic bromination, the electronic effects of the halogens can affect the stability of the benzylic radical intermediate.

Polyhalogenated Toluene Systems (e.g., 5-Chloro-3-fluoro-2-iodotoluene)

The introduction of additional halogen atoms, creating polyhalogenated toluene systems, further diversifies the chemical properties and potential applications of these compounds. For example, in 5-chloro-3-fluoro-2-iodotoluene (B3308847), the presence of three different halogens (chlorine, fluorine, and iodine) on the toluene ring offers multiple sites for selective functionalization. nih.gov

The reactivity of the carbon-halogen bonds in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This hierarchy allows for sequential and site-selective reactions. For instance, the iodine atom in 5-chloro-3-fluoro-2-iodotoluene can be selectively targeted in a Suzuki-Miyaura coupling, leaving the chloro and fluoro substituents intact for subsequent transformations. The electronic effects of the multiple halogen substituents also cumulatively influence the reactivity of the aromatic ring towards electrophilic or nucleophilic aromatic substitution, as well as the acidity of the benzylic protons.

Comparison of Polyhalogenated Toluene Derivatives

| Compound | Key Structural Features | Implications for Reactivity |

|---|---|---|

| 3-Bromo-5-fluoro-2-iodotoluene | Contains Br, F, and I. | The C-I bond is the most reactive in cross-coupling, followed by C-Br. This allows for stepwise functionalization. |

| 5-Chloro-3-fluoro-2-iodotoluene | Contains Cl, F, and I. nih.gov | Similar to the bromo-analogue, the C-I bond is the primary site for cross-coupling reactions. The C-Cl bond is significantly less reactive. |

Hypervalent Iodine Reagents Derived from Toluene Scaffolds

Hypervalent iodine compounds are recognized as useful and environmentally benign reagents in organic synthesis. epa.govcardiff.ac.uk Toluene derivatives, particularly iodotoluenes, can serve as precursors to hypervalent iodine reagents, which are then employed in various transformations, most notably fluorination reactions.

Mechanistic Studies of (Difluoroiodo)toluene in Fluorination Reactions

(Difluoroiodo)arenes, including (difluoroiodo)toluene, are stable and low-toxicity fluorinating agents. epa.gov Their preparation often involves the reaction of iodosylarenes with hydrogen fluoride (B91410) (HF) reagents. epa.gov For fluorination reactions to proceed, these (difluoroiodo)arenes typically require activation by an HF source, such as HF-amine complexes. epa.gov

Mechanistic studies have shown that (difluoroiodo)toluene can be used for the fluorination of a variety of substrates. For example, it can achieve the α-fluorination of β-oxo sulfides to form α-fluoro sulfides. ucl.ac.uk In some cases, difluorination can occur with excess reagent. ucl.ac.uk The reaction mechanism is believed to proceed through a fluoro-Pummerer type rearrangement. ucl.ac.uk Research has also explored the fluorinative rearrangement of phenylallenes mediated by (difluoroiodo)toluene to synthesize α-difluoromethyl styrenes. nih.gov This reaction is chemoselective for the internal allene (B1206475) π-bond and exhibits high regioselectivity. nih.gov

The general mechanism for electrophilic fluorination using hypervalent iodine reagents is still a subject of some debate, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org

Catalytic Applications of Iodotoluene-Based Hypervalent Iodine Species in Fluorination

A significant advancement in the field is the development of catalytic systems that utilize iodoarenes, such as iodotoluene, as pre-catalysts for in-situ generation of the active hypervalent iodine(III) fluorinating species. organic-chemistry.orgarkat-usa.org This approach avoids the need to pre-form and isolate the often unstable hypervalent iodine reagents.

In a typical catalytic cycle, the iodoarene is oxidized to the iodine(III) state by a terminal oxidant, such as m-chloroperoxybenzoic acid (m-CPBA), in the presence of a fluoride source like a pyridine-HF complex. organic-chemistry.org This in-situ generated hypervalent iodine species then fluorinates the substrate, and the resulting iodoarene re-enters the catalytic cycle.

For instance, 4-iodotoluene (B166478) has been effectively used as a catalyst in the fluorination of styrene (B11656) derivatives to produce (2,2-difluoroethyl)arenes. organic-chemistry.org Catalytic systems using iodoarenes have also been developed for the 1,2-difluorination of olefins. researchgate.net These catalytic methods represent a milder and more efficient alternative to stoichiometric fluorination reactions. organic-chemistry.org Recent research has also demonstrated hypervalent iodine catalysis for iterative multi-fluorination, where the degree of fluorination can be controlled. rsc.org

Research on Derivatives and Analogues of 3 Fluoro 2 Iodotoluene

Research on Derivatives and Analogues

The formation of carbon-fluorine (C–F) bonds through transition-metal catalysis presents significant challenges, yet it is a crucial transformation in medicinal chemistry and materials science. nih.gov Among the various metals employed, silver(I) has emerged as a notable catalyst for stereoselective fluorination reactions, particularly for analogues of halogenated arenes such as aryl iodides and their derivatives. nih.govfigshare.com

Silver-catalyzed fluorination can be applied to complex molecules, demonstrating a tolerance for various functional groups that is not always seen with other fluorination methods. nih.gov Research has shown that silver catalysis is a new approach for carbon-heteroatom bond formation through cross-coupling chemistry. nih.govfigshare.com These reactions often proceed through mechanisms distinct from conventional cross-coupling pathways, potentially involving reductive elimination from high-valent silver fluoride (B91410) complexes. nih.gov

One significant application of silver(I) catalysis is in the late-stage fluorination of arylstannane precursors. In these processes, an electrophilic fluorinating reagent, such as F-TEDA-PF₆ (Selectfluor), is used in the presence of a silver catalyst. nih.gov The development of these methods was initially complicated by competing side reactions, such as protodestannylation. nih.gov However, optimization of reaction conditions, including the choice of silver salt and additives, has led to synthetically useful yields. For instance, using 10 mol% of a silver catalyst with F-TEDA-PF₆ on an arylstannane substrate resulted in a 30% yield of the desired fluorinated product, alongside 68% of the protodestannylated byproduct. nih.gov The catalyst loading can be reduced to as low as 1 mol% Ag₂O, though this may require higher temperatures and longer reaction times. nih.gov The reaction has been successfully applied to a range of arenes, including those that are electron-deficient, electron-rich, halogenated, and sterically hindered. nih.gov

Table 1: Silver(I)-Catalyzed Fluorination of Arylstannanes

Reaction conditions typically involve an arylstannane substrate, an electrophilic fluorinating agent (e.g., F-TEDA-PF₆), and a catalytic amount of a silver(I) salt in a suitable solvent.

| Substrate Type | Catalyst (mol%) | Key Challenge | Outcome | Reference |

|---|---|---|---|---|

| Arylstannane | Ag(I) (10%) | Protodestannylation | 30% yield of aryl fluoride | nih.gov |

| Electron-deficient Arenes | Ag₂O (5%) | - | Successful fluorination | nih.gov |

| Electron-rich Arenes | Ag₂O (5%) | - | Successful fluorination | nih.gov |

| Ortho, ortho disubstituted Arenes | Ag₂O (5%) | Steric hindrance | Successful fluorination | nih.gov |

Another powerful example of silver(I)-catalyzed stereoselective fluorination is the synthesis of (Z)-β-fluoro-vinyl iodonium (B1229267) salts directly from unactivated alkynes. nih.govacs.orgnih.gov This method provides exclusive Z-stereoselectivity and regioselectivity in a single step. nih.govnih.gov Mechanistic studies, supported by computational analysis, reveal a dual role for the silver(I) catalyst. nih.govacs.org First, the silver(I) ion coordinates to and activates the alkyne. nih.govacs.org This is followed by a reaction with an electrophilic iodine fluoride reagent (e.g., Mes-IF₂) to form an alkynyl-iodonium intermediate. nih.govacs.org The silver(I) catalyst then mediates an anti-hydrofluorination step, which establishes the Z-stereochemistry of the final product. nih.govacs.org In the absence of the silver catalyst, the reaction either fails or proceeds with very low yield, highlighting the essential role of Ag(I) in the catalytic cycle. nih.govacs.org

The optimization of this process found that using 10 mol% of Ag₂CO₃ with 3 equivalents of K₂CO₃ provided excellent yields. acs.org This suggests that the base fine-tunes the reactivity of the fluoride by modifying the hydrogen-bonding environment. acs.org The resulting (Z)-fluoro-vinyl iodonium salts are versatile building blocks for the synthesis of Z-monofluoroalkenes, which are important bioisosteres in medicinal chemistry. nih.govnih.gov

Table 2: Ag(I)-Catalyzed Synthesis of (Z)-Fluoro-vinyl Iodonium Salts

The reaction involves an alkyne, an electrophilic iodine fluoride source, a silver(I) catalyst, and a base in an appropriate solvent.

| Reactants | Catalyst System | Selectivity | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Unactivated Alkynes, Mes-IF₂ | 10 mol% Ag₂CO₃, 3 equiv. K₂CO₃ | Exclusive Z-stereoselectivity and regioselectivity | Ag(I)-mediated anti-β-fluorination | nih.govacs.org |

In addition to acting as the primary catalyst, silver compounds also play a crucial role as reagents in other transition-metal-mediated fluorinations of aryl iodides. In copper-mediated fluorinations, silver fluoride (AgF) is often used as the fluoride source. nih.govnih.gov While the copper complex is the active mediator of the C-F bond formation, the presence of AgF is essential for the reaction to proceed, highlighting the synergistic relationship between different metals in modern catalytic systems. nih.govnih.gov

Advanced Analytical and Computational Studies in 3 Fluoro 2 Iodotoluene Research

Spectroscopic Characterization and Reaction Monitoring Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the precise arrangement of atoms within the molecule.

¹H NMR: The proton NMR spectrum of 3-Fluoro-2-iodotoluene is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as by spin-spin coupling with each other and with the fluorine atom. For instance, in the structurally related 2-Fluoro-4-iodotoluene, the aromatic protons appear in the range of δ 7.0-7.5 ppm. chemicalbook.com The methyl protons would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The carbon atoms directly bonded to the fluorine and iodine atoms would exhibit characteristic chemical shifts due to the strong electronegativity and shielding/deshielding effects of these halogens. For example, in 3-Fluorotoluene (B1676563), the carbon attached to fluorine shows a large C-F coupling constant. chemicalbook.com Similar coupling would be anticipated for this compound.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring and the methyl group.

C=C stretching vibrations within the aromatic ring.

C-F and C-I stretching vibrations, which are typically found in the fingerprint region of the spectrum. For instance, IR spectra of other iodinated aromatic compounds show characteristic C-I absorptions. nih.gov

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the loss of substituents like iodine, fluorine, or the methyl group.

These spectroscopic techniques are not only crucial for the initial characterization of this compound but are also vital for monitoring the progress of chemical reactions. By analyzing the changes in the spectra over time, researchers can track the consumption of reactants and the formation of products, thereby gaining insights into reaction kinetics and mechanisms.

Computational Chemistry for Mechanistic Elucidation and Property Prediction

Computational chemistry offers a powerful lens through which to explore the intricacies of molecular behavior, providing insights that can be difficult to obtain through experimental methods alone. For this compound, computational studies are instrumental in understanding its reaction mechanisms, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. nih.govmdpi.com In the context of this compound, DFT calculations can be employed to:

Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the potential energy surface of a reaction. This allows for the determination of the most likely reaction mechanism.

Characterize Transition States: The geometry and energy of transition states are critical for understanding the kinetics of a reaction. DFT calculations can pinpoint these transient structures, providing valuable information about the energy barriers that must be overcome for a reaction to proceed. For instance, in studying the reactivity of similar aromatic compounds, DFT has been used to elucidate the nature of transition states in various transformations. nih.gov

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. For molecules containing heavy elements like iodine, appropriate basis sets that account for relativistic effects are often necessary.

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Reactivity

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution within a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. ijnc.irresearchgate.net For this compound, NBO analysis can reveal:

Hybridization and Bonding: It can determine the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma, pi bonds).

Hyperconjugative Interactions: This method is particularly useful for quantifying stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. nih.gov These interactions can have a significant impact on the molecule's stability and reactivity. For example, NBO analysis of substituted toluenes has been used to understand the electronic effects of different substituents on the aromatic ring. researchgate.net

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to build and manipulate three-dimensional models of molecules and to predict their properties and behavior. nih.gov In the study of this compound, molecular modeling can be used to establish structure-reactivity relationships by:

Visualizing Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). Molecular modeling can visualize these frontier orbitals, providing a qualitative understanding of where a molecule is most likely to react.

Calculating Reactivity Indices: Based on the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity index. mdpi.com These indices provide a quantitative measure of a molecule's reactivity and can be used to compare the reactivity of this compound with other compounds.

By combining these computational approaches, researchers can build a comprehensive understanding of the chemical behavior of this compound, guiding the design of new synthetic routes and the development of novel applications.

Future Research Directions and Perspectives for 3 Fluoro 2 Iodotoluene

Development of Innovative and Sustainable Synthetic Routes

The development of efficient, cost-effective, and environmentally benign methods for the synthesis of 3-Fluoro-2-iodotoluene is a primary area for future research. While traditional methods for the synthesis of halogenated aromatics exist, there is a growing need for more sustainable approaches.

Future research could focus on the following innovative synthetic strategies:

Catalytic C-H Functionalization: Direct, late-stage C-H fluorination of 2-iodotoluene (B57078) or iodination of 3-fluorotoluene (B1676563) using advanced catalytic systems could provide a more atom-economical and step-efficient synthesis. Research into catalysts that can achieve high regioselectivity for the desired isomer will be crucial.

Decarboxylative Halogenation: Investigating the decarboxylative fluorination of corresponding carboxylic acid precursors presents a promising avenue. nih.govnih.govbohrium.comgoogle.comgoogle.com Photoredox catalysis, in particular, has emerged as a powerful tool for such transformations under mild conditions. nih.govnih.gov

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for halogenation reactions. acs.org Developing a flow-based synthesis for this compound could lead to a more efficient and safer manufacturing process. acs.org

Biocatalysis: The exploration of halogenase enzymes for the selective halogenation of toluene (B28343) derivatives is a burgeoning field. nih.govchemrxiv.orgresearchgate.netdtu.dkmdpi.com Engineering or discovering enzymes that can regioselectively fluorinate or iodinate the toluene scaffold could provide a highly sustainable and specific synthetic route. nih.govchemrxiv.orgresearchgate.netdtu.dkmdpi.com

| Synthetic Route | Potential Advantages | Key Research Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced steps | Achieving high regioselectivity, catalyst cost and stability |

| Decarboxylative Halogenation | Mild reaction conditions, functional group tolerance | Availability of precursors, optimization of catalytic systems |

| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design, optimization of reaction parameters |

| Biocatalysis | High selectivity, environmentally benign | Enzyme discovery and engineering, substrate scope |

Exploration of Undiscovered Reactivity Domains

The presence of both a fluorine and an iodine atom on the aromatic ring of this compound imparts unique reactivity that is yet to be fully explored. The carbon-iodine bond is a versatile handle for a variety of chemical transformations.

Future research in this area could include:

Hypervalent Iodine Chemistry: The oxidation of the iodine atom in this compound can lead to the formation of hypervalent iodine reagents. wikipedia.orgprinceton.edunih.govarkat-usa.orgacs.org These reagents are powerful oxidizing agents and can participate in a wide range of transformations, including fluorinations, aminations, and oxidative couplings. princeton.edunih.govarkat-usa.org The influence of the ortho-fluoro and meta-methyl substituents on the reactivity and stability of these hypervalent iodine species is a key area for investigation.

Photoredox Catalysis: Aryl iodides are excellent participants in photoredox-catalyzed reactions. bohrium.comsemanticscholar.orgscispace.comuni-regensburg.deresearchgate.net The unique electronic properties of this compound could be harnessed in novel photoredox-mediated cross-coupling reactions, radical-mediated functionalizations, and the synthesis of complex molecular architectures under mild conditions. bohrium.comsemanticscholar.orgscispace.comuni-regensburg.deresearchgate.net

Novel Cross-Coupling Reactions: While the use of aryl iodides in standard cross-coupling reactions is well-established, there is scope for exploring new catalytic systems and reaction partners with this compound. This includes the development of catalysts that are tolerant to the fluorine substituent and can achieve high yields and selectivity in challenging coupling reactions.

Expanding Applications in Interdisciplinary Fields (e.g., Chemical Biology, Drug Discovery)

The unique combination of substituents in this compound makes it an attractive building block for the synthesis of molecules with potential applications in various interdisciplinary fields.

Promising areas for future applications include:

Drug Discovery: Fluorine-containing compounds are prevalent in pharmaceuticals due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity. this compound can serve as a key intermediate in the synthesis of novel bioactive molecules and drug candidates. labinsights.nl Its structure can be readily diversified through reactions at the iodine position to generate libraries of compounds for biological screening.

Chemical Biology: The development of chemical probes is essential for studying biological processes. Halogenated compounds are often used as handles for the attachment of reporter groups or for photoaffinity labeling. This compound could be a precursor for the synthesis of novel chemical probes to investigate protein function and interactions. researchgate.net

Materials Science: The introduction of fluorine atoms into organic materials can significantly alter their electronic and physical properties. This compound could be utilized as a monomer or building block for the synthesis of novel fluorinated polymers, liquid crystals, and other advanced materials with tailored properties.

| Field | Potential Application of this compound Derivatives |

| Drug Discovery | Synthesis of novel fluorinated pharmaceuticals with improved properties. |

| Chemical Biology | Development of chemical probes for studying biological systems. |

| Materials Science | Creation of new fluorinated polymers and advanced materials. |

Green Chemistry Considerations in Synthesis and Application

Integrating the principles of green chemistry into the synthesis and use of this compound is crucial for ensuring its long-term sustainability.

Future research should prioritize:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids in the synthesis and reactions of this compound.

Catalyst Recovery and Recycling: Developing robust catalytic systems that allow for easy separation and reuse of the catalyst, thereby reducing waste and cost.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable and versatile chemical entity, contributing to advancements in synthesis, medicine, and materials science in a sustainable manner.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Fluoro-2-iodotoluene, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Direct halogenation : Electrophilic iodination of 3-fluorotoluene using iodine monochloride (ICl) in acetic acid at 0–5°C. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-iodination .

- Cross-coupling : Utilize palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 3-fluoro-2-bromotoluene and an iodinating agent. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) to minimize side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via GC-MS or HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic analysis :

- ¹⁹F NMR : Chemical shifts between -110 to -120 ppm (vs. CFCl₃) indicate electronic effects of the fluorine substituent.

- ¹H NMR : Aromatic proton splitting patterns reveal steric interactions between iodine and fluorine .

- X-ray crystallography : Resolve bond lengths (C-I: ~2.09 Å) and angles to study steric hindrance and intermolecular interactions .

- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict reactivity and electrostatic potential surfaces .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard mitigation : Use fume hoods, nitrile gloves, and lab coats. The compound is classified as [危]4-3-III (flammable solid) and [危]57,57-2 (toxic by inhalation) .

- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal. Fluorinated byproducts require segregation due to environmental persistence .

Advanced Research Questions

Q. How can contradictory data on the regioselectivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer :

- Controlled experiments : Compare Suzuki-Miyaura coupling outcomes using arylboronic acids with varying steric demands (e.g., phenyl vs. mesityl). Track regioselectivity via LC-MS .

- Kinetic vs. thermodynamic control : Conduct reactions at different temperatures (e.g., 25°C vs. 80°C) and analyze product ratios. Use Eyring plots to determine activation parameters .

- Literature reconciliation : Cross-reference studies with similar substrates (e.g., 3-Fluoro-4-iodobenzoic acid) to identify trends in electronic vs. steric dominance .

Q. What strategies optimize the stability of this compound under long-term storage or catalytic conditions?

- Methodological Answer :

- Stabilizers : Add 0.1% hydroquinone to inhibit iodine radical formation. Store in amber vials under inert gas (N₂/Ar) at -20°C .

- Catalytic system design : Use chelating ligands (e.g., dppf) to stabilize palladium catalysts and reduce dehalogenation side reactions. Monitor decomposition via in situ IR spectroscopy .

Q. How can this compound serve as a precursor for novel fluorinated heterocycles or bioactive molecules?

- Methodological Answer :

- Cyclization reactions : Employ Ullmann coupling with primary amines to synthesize fluorinated indoles. Screen copper catalysts (e.g., CuI) and ligands (e.g., 1,10-phenanthroline) for optimal ring closure .

- Pharmacophore integration : Functionalize the iodine site via Sonogashira coupling with alkynes to create fluorinated acetylene derivatives. Test bioactivity in kinase inhibition assays .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for studies involving this compound?

- Application Example :

- Feasible : Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions).

- Novel : Investigate understudied applications, such as fluorinated liquid crystals for optoelectronics.

- Ethical : Adhere to protocols for handling persistent fluorinated pollutants .

Q. What statistical methods are appropriate for analyzing reaction yield data with high variability?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., temperature, catalyst loading).

- ANOVA : Compare mean yields across experimental batches. Apply Tukey’s HSD test for post-hoc analysis .

Data Presentation and Validation

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) in publications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。